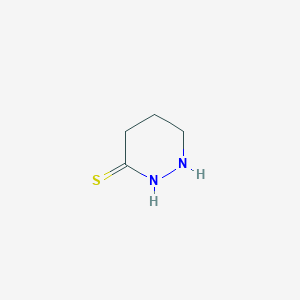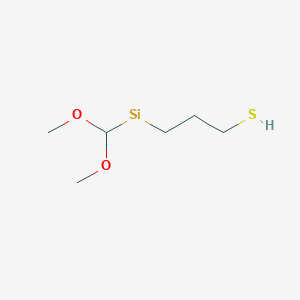![molecular formula C28H35F3N4O9 B12352653 (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is a complex organic compound known for its significant biological activity. It is a histamine H1 and H2 receptor agonist, which means it can bind to and activate these receptors, leading to various physiological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring is typically synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile The final step involves the formation of the heptanecarboxamide and its subsequent reaction with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
化学反応の分析
Types of Reactions
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylamino and trifluoromethylphenyl groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced amines, and various substituted derivatives .
科学的研究の応用
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating histamine receptors, which are involved in allergic responses and gastric acid secretion.
Medicine: Explored for potential therapeutic applications in treating conditions like allergies and acid reflux.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
作用機序
The compound exerts its effects by binding to histamine H1 and H2 receptors. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the production of inositol triphosphate (IP3). These changes result in various physiological responses, such as smooth muscle contraction and increased gastric acid secretion.
類似化合物との比較
Similar Compounds
Histamine: The natural ligand for histamine receptors, but with lower specificity and potency compared to 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE.
Dimaprit: Another histamine receptor agonist but with different receptor subtype selectivity.
Betahistine: A histamine analog used to treat vertigo, with a different mechanism of action
Uniqueness
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is unique due to its high specificity and potency for histamine H1 and H2 receptors. This makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C28H35F3N4O9 |
|---|---|
分子量 |
628.6 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H27F3N4O.2C4H4O4/c1-15(25-12-11-18-13-24-14-26-18)5-3-2-4-6-19(28)27-17-9-7-16(8-10-17)20(21,22)23;2*5-3(6)1-2-4(7)8/h7-10,13-15,25H,2-6,11-12H2,1H3,(H,24,26)(H,27,28);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
DXOVFWVKXMKZCN-SPIKMXEPSA-N |
異性体SMILES |
CC(NCCC1=CN=CN1)CCCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CC(CCCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)


![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
